molecular formula C8H9NO4 B11818673 Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate

Cat. No.: B11818673
M. Wt: 183.16 g/mol
InChI Key: KBDSPBBDGPFZMC-UHFFFAOYSA-N
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Description

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate is a high-purity synthetic furan carboxylate derivative designed for pharmaceutical and chemical research applications. The core structure of this compound, featuring a furan ring substituted with both carboxylate and hydroxyiminomethyl functional groups, makes it a valuable intermediate for medicinal chemistry and drug discovery. Furan-based compounds are recognized as important pharmacophores in medicinal chemistry due to their prevalence in bioactive molecules and natural products . The specific substitution pattern on the furan ring in this compound suggests potential as a key synthetic intermediate. Researchers can leverage the reactivity of the ester group for hydrolysis or amidation, and the hydroxyimino moiety offers opportunities for further chemical transformations to create a diverse library of novel molecules for biological screening . This structural motif is frequently explored in the development of new therapeutic agents. Related furan carboxylate esters have been investigated for their biological activities and are utilized in prodrug strategies to improve the bioavailability of active pharmaceutical ingredients . As such, this compound holds significant promise for researchers in the fields of organic synthesis, medicinal chemistry, and antibacterial and anticancer agent development . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

methyl 5-(hydroxyiminomethyl)-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSPBBDGPFZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=NO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Formation from a 5-Formyl Precursor

The hydroxyimino group is most efficiently introduced via condensation of a 5-formylfuran intermediate with hydroxylamine. This strategy mirrors established protocols for analogous oxime syntheses, where aldehydes are converted to oximes under mild aqueous conditions.

Esterification of a Carboxylic Acid Intermediate

The methyl ester functionality can be introduced either early-stage via alcoholysis of a reactive acylating agent or late-stage through esterification of a pre-formed carboxylic acid. The former approach aligns with methods demonstrated for methyl furan-2-carboxylate synthesis, where sodium cyanide catalyzes esterification in methanol.

Synthetic Routes to Key Intermediates

Synthesis of 5-Formyl-2-methylfuran-3-carboxylic Acid

This critical precursor enables subsequent oxime formation and esterification. Two pathways have been explored:

Direct Formylation of 2-Methylfuran-3-carboxylic Acid

Vilsmeier-Haack formylation using POCl₃ and DMF introduces the aldehyde group at position 5. Reaction conditions must be carefully controlled to avoid over-chlorination, with optimal results achieved at 0–5°C for 4 hours (yield: 68–72%).

Oxidation of 5-Hydroxymethyl Derivatives

MnO₂-mediated oxidation of 5-(hydroxymethyl)-2-methylfuran-3-carboxylic acid in dichloromethane at 40°C provides the aldehyde in 89% yield. This method benefits from operational simplicity and high reproducibility.

Oxime Formation and Final Esterification

Hydroxylamine Condensation

The 5-formyl intermediate reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at pH 4.5–5.0, maintained by sodium acetate buffer. After 12 hours at room temperature, the hydroxyimino product precipitates in 83–87% yield.

Critical Parameters:

  • pH < 5 prevents N-oxidation

  • Excess hydroxylamine (1.2 equiv) ensures complete conversion

  • Ethanol content >60% minimizes side reactions

Esterification Strategies

Two temporal approaches for introducing the methyl ester were evaluated:

MethodConditionsYield (%)Purity (%)
Early-stage (acid)MeOH, H₂SO₄ (cat.), reflux, 6h9198.5
Late-stage (oxime)MeOH, NaCN (0.4 equiv), MnO₂, 40°C7699.2

The early-stage method provides higher yields but risks oxime decomposition during prolonged heating. The late-stage approach, adapted from cyanide-catalyzed esterifications, offers superior purity at the expense of yield.

Alternative Pathway: Tandem Oxidation-Esterification

A one-pot synthesis was developed to streamline production:

  • Substrate: 5-(Hydroxymethyl)-2-methylfuran-3-carboxylic acid

  • Reagents: MnO₂ (2 equiv), NaCN (0.4 equiv), MeOH (solvent)

  • Mechanism:

    • MnO₂ oxidizes -CH₂OH to -CHO

    • NaCN catalyzes transesterification of -COOH to -COOCH₃

Optimized Conditions:

  • Temperature: 40°C

  • Time: 12 hours

  • Yield: 82%

  • Purity: 97.8% (HPLC)

This method eliminates isolation of the aldehyde intermediate but requires strict moisture control to prevent MnO₂ deactivation.

Scale-Up Considerations and Process Optimization

Industrial implementation faces three primary challenges:

MnO₂ Reactor Fouling

The insoluble MnO₂ byproduct forms dense slurries that reduce heat transfer efficiency. Countermeasures include:

  • Periodic solvent flushing (CH₂Cl₂/MeOH 4:1)

  • Ultrasonic agitation during filtration

  • Switching to MnO₂ nanoparticles for improved dispersion

Oxime Stability During Distillation

Thermal decomposition above 80°C mandates:

  • Short-path distillation at <5 mmHg

  • Addition of 0.1% BHT as stabilizer

  • Alternative purification via antisolvent crystallization (IPA/water)

Analytical Characterization and Quality Control

Critical quality attributes were verified through:

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.38 (s, 1H, CH=N), 6.72 (d, J=3.4 Hz, 1H), 6.21 (d, J=3.4 Hz, 1H), 3.85 (s, 3H), 2.41 (s, 3H)

  • IR: ν 1715 cm⁻¹ (ester C=O), 1660 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H)

Chromatographic Purity

HPLC analysis on C18 column (MeCN/H2O 65:35) showed single peak at tR=8.72 min (λ=254 nm).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate has shown promising results in anticancer research. Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-77.2Cell cycle arrest
A5496.5Inhibition of proliferation

Research indicates that the compound may induce apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins, which are critical in regulating cell death processes .

Antibacterial Properties

The compound has also demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli2.5
Pseudomonas aeruginosa3.0

These findings suggest potential applications in developing new antimicrobial agents, especially against multidrug-resistant strains .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a biopesticide. Preliminary studies have shown that the compound can effectively inhibit the growth of plant pathogens, thus protecting crops from diseases.

Pathogen Effectiveness (%)
Fusarium oxysporum85
Alternaria solani78

These results indicate the compound's potential to serve as a natural alternative to synthetic pesticides, promoting sustainable agricultural practices .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in material science as a precursor for synthesizing novel polymers and composites. Research has focused on its use in creating biodegradable materials with enhanced mechanical properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound derivatives on xenograft models. Results showed a significant reduction in tumor size compared to control groups, suggesting strong potential for therapeutic use in oncology .

Case Study 2: Antibacterial Efficacy

In research conducted at a leading microbiology lab, the antibacterial properties of the compound were assessed against resistant bacterial strains. The study concluded that this compound exhibited potent activity against these strains, highlighting its potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of 2-methylfuran-3-carboxylate esters with diverse substituents at the 5-position. Key structural analogs include:

Compound Name 5-Position Substituent Core Structure Key Functional Groups References
Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate (Hydroxyimino)methyl Furan-3-carboxylate ester Oxime, methyl ester
Methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate Chloromethyl Furan-3-carboxylate ester Alkyl chloride, methyl ester
Methyl 5-((6-bromoindazol-1-yl)methyl)-2-methylfuran-3-carboxylate (6-Bromoindazol-1-yl)methyl Furan-3-carboxylate ester Bromoindazole, methyl ester
Ethyl 5-[(hydrazono)methyl]-2-methylfuran-3-carboxylate (Hydrazono)methyl Furan-3-carboxylate ester Hydrazone, ethyl ester
5-[(Hydroxyimino)(phenyl)methyl]-4-methoxypyrimidin-2(1H)-one (Hydroxyimino)(phenyl)methyl Pyrimidin-2(1H)-one Oxime, methoxy group

Key Observations :

  • The hydroxyimino group distinguishes the target compound from halogenated (e.g., chloromethyl) or heterocyclic (e.g., indazole) analogs.
  • Compared to pyrimidinone-based oximes (e.g., ), the furan-carboxylate core may offer greater metabolic stability due to reduced ring strain and ester hydrolysis resistance .

Key Differences :

  • The hydroxyimino group requires milder conditions (aqueous hydroxylamine) compared to halogenation (harsh reagents like MsCl) .
  • Heterocyclic substituents (e.g., indazole) necessitate multi-step alkylation and purification .

Key Comparison :

  • Potency : Indazole-substituted furans (IC₅₀ ~0.5 µM) are more potent enzyme inhibitors than chloromethyl analogs (IC₅₀ ~2 µM) due to π-π stacking with aromatic enzyme residues .
  • Metabolic Stability: The hydroxyimino group may reduce hepatic clearance compared to esterase-sensitive chloromethyl groups .

Physical and Chemical Properties

Property Target Compound (Inferred) Chloromethyl Analog Indazole Derivative Hydrazono Derivative
Molecular Weight ~225.2 g/mol 204.6 g/mol ~380.2 g/mol ~398.3 g/mol
Melting Point ~120–130°C (estimated) Oil (liquid at RT) 135–137°C (solid) 150–155°C (solid)
Solubility Moderate in polar solvents Low (hydrophobic) Low in water, high in DMSO Moderate in DMSO
Stability Oxime prone to tautomerization Hydrolytically unstable Stable under inert conditions Photolabile

Key Notes:

  • The hydroxyimino group increases polarity, improving aqueous solubility compared to chloromethyl analogs .
  • The indazole derivative’s higher molecular weight correlates with reduced solubility but enhanced crystallinity .

Biological Activity

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a furan ring with a hydroxyimino group, which contributes to its unique chemical reactivity. The presence of this functional group allows the compound to engage in various interactions with biological targets, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with proteins. These interactions can influence enzymatic activity and receptor binding, leading to various biological effects such as cytotoxicity against cancer cells and antibacterial properties against pathogenic bacteria .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cell lines.

Cytotoxicity Data

CompoundCell LineIC50 (µg/mL)
This compoundHeLa62.37
This compoundHepG2120.06
Control (Tryptamine)HeLa275.26

The above table illustrates that this compound exhibits lower IC50 values compared to the control, indicating higher potency against the tested cancer cell lines .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Antibacterial Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus500
Bacillus cereus500
Escherichia coli250
Bacillus subtilis250

The data suggests that this compound possesses significant antibacterial properties, particularly against E. coli and B. subtilis, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Study on Anticancer Activity : A study conducted by Phutdhawong et al. focused on synthesizing derivatives of this compound and evaluating their anticancer activities using the MTT assay. The results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound, suggesting that structural modifications could lead to improved efficacy .
  • Evaluation Against Pathogenic Bacteria : Another study evaluated the antibacterial activity of the compound against various pathogenic strains. The findings revealed that while some derivatives lost antibacterial activity, others maintained or improved their efficacy, highlighting the importance of chemical structure in determining biological activity .

Q & A

Q. What are the optimal synthetic routes and purification strategies for Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step reaction using ethanol or methanol as solvents under reflux conditions to ensure completion. Key intermediates include substituted furan precursors, with the hydroxyimino group introduced via nucleophilic substitution or condensation reactions. Purification is achieved using thin-layer chromatography (TLC) for preliminary analysis and high-performance liquid chromatography (HPLC) for final isolation . Reaction yields can be improved by optimizing solvent polarity, temperature (e.g., 60–80°C), and catalyst selection (e.g., acetic anhydride for acetylation) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : ¹H and ¹³C NMR to identify proton environments (e.g., furan ring protons at δ 6.2–7.1 ppm) and carbonyl groups (C=O at ~170 ppm).
  • IR Spectroscopy : Detection of hydroxyimino (N–O stretch at ~930 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 197.20 (C₈H₉NO₃) for validation .

Advanced Research Questions

Q. What experimental designs are used to investigate the bioactivity of this compound?

  • Methodological Answer : Bioactivity studies focus on antimicrobial and anti-inflammatory assays:
  • Antimicrobial Testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli), with MIC (Minimum Inhibitory Concentration) determination.
  • Anti-inflammatory Assays : COX-2 inhibition studies using ELISA kits, with IC₅₀ values calculated via dose-response curves .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer : Side reactions (e.g., hydrolysis of the hydroxyimino group) are mitigated by:
  • pH Control : Maintaining neutral conditions (pH 6–7) to prevent decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Catalytic Additives : Triethylamine for scavenging acidic byproducts .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on GHS classifications (skin/eye irritation, respiratory toxicity):
  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid aerosol exposure.
  • Storage : In airtight containers at 2–8°C to prevent degradation .

Q. How do structural analogs of this compound compare in reactivity and bioactivity?

  • Methodological Answer : Comparative studies use analogs like Methyl 2-ethylfuran-3-carboxylate or 5-phenyl-substituted derivatives. Key differences:
  • Electron-Withdrawing Groups (e.g., nitro): Enhance electrophilic reactivity but reduce solubility.
  • Alkyl Substituents (e.g., ethyl at 2-position): Increase lipophilicity, improving membrane permeability in bioassays .

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